molecular formula C13H13NO B2360876 N-[(oxiran-2-yl)methyl]naphthalen-1-amine CAS No. 4643-30-5

N-[(oxiran-2-yl)methyl]naphthalen-1-amine

Cat. No.: B2360876
CAS No.: 4643-30-5
M. Wt: 199.253
InChI Key: XAAQUYNDCDCWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(oxiran-2-yl)methyl]naphthalen-1-amine (CAS 4643-30-5) is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . This epoxide-containing naphthalene derivative serves as a versatile and valuable synthetic intermediate in medicinal chemistry and pharmacological research. Its primary research application is in the design and synthesis of novel compounds for targeting beta-adrenergic receptors (β-AR) . The epoxide ring (oxiran) in its structure is a key reactive site, allowing researchers to synthesize more complex molecules through ring-opening reactions with various nucleophiles, such as amines . This reactivity is strategically employed to construct O-(3-alkylamino-2-hydroxypropyl)oxime derivatives, which are a recognized class of β-adrenoceptor blockers . Studies have shown that such oxime ether derivatives can be docked into the active sites of β1 and β2-adrenergic receptors, demonstrating affinity comparable to established reference compounds like propranolol . The naphthalen-1-amine (1-naphthylamine) moiety provides a hydrophobic region that is crucial for interaction with the receptor's binding pocket . Beyond its role in developing beta-blockers, the structural features of this compound make it a useful building block in organic synthesis, particularly for creating molecules with potential biological activity. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(oxiran-2-ylmethyl)naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-6-12-10(4-1)5-3-7-13(12)14-8-11-9-15-11/h1-7,11,14H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAQUYNDCDCWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CNC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Mechanisms of N Oxiran 2 Yl Methyl Naphthalen 1 Amine

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The three-membered oxirane ring is strained and susceptible to ring-opening reactions initiated by nucleophiles. This reactivity is a cornerstone of epoxide chemistry and is a principal reaction pathway for N-[(oxiran-2-yl)methyl]naphthalen-1-amine. The reaction can be catalyzed by either acid or base, which influences the regiochemical outcome. libretexts.orgpressbooks.pub

Mechanisms of Attack by Various Nucleophiles (e.g., Alcohols, Thiols, Carboxylic Acids)

The ring-opening of the oxirane moiety can be accomplished with a wide range of nucleophiles. The general mechanism involves the nucleophile attacking one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.

Attack by Alcohols (Alcoholysis): In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The alcohol then attacks one of the electrophilic carbons. libretexts.org Under basic conditions, a potent alkoxide nucleophile attacks the epoxide directly. pressbooks.publibretexts.org The reaction with methanol, for instance, would yield a β-amino alcohol ether.

Attack by Thiols: Thiols are excellent nucleophiles and react readily with epoxides, often under basic conditions to form the more nucleophilic thiolate anion. The thiolate attacks the epoxide ring to yield a β-aminothioether.

Attack by Carboxylic Acids: Carboxylic acids can open the epoxide ring, especially with heating. The reaction proceeds via initial protonation of the epoxide oxygen by the carboxylic acid, followed by the attack of the carboxylate anion. This results in the formation of a β-hydroxy ester.

The general representation of these reactions is depicted in the table below.

Nucleophile (Nu-H)ConditionProduct Structure
Alcohol (R-OH)Acid or BaseN-(2-hydroxy-3-alkoxypropyl)naphthalen-1-amine
Thiol (R-SH)BaseN-(2-hydroxy-3-(alkylthio)propyl)naphthalen-1-amine
Carboxylic Acid (R-COOH)Heat2-hydroxy-3-(naphthalen-1-ylamino)propyl carboxylate

Regioselectivity and Stereospecificity of Oxirane Ring Opening

The regioselectivity of the ring-opening reaction is highly dependent on the reaction conditions. d-nb.info

Under basic or neutral conditions , with strong nucleophiles, the reaction proceeds via a pure SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the oxirane ring. pressbooks.pubucalgary.cakhanacademy.orgyoutube.com For this compound, this is the terminal methylene (B1212753) carbon (C-3 of the propyl chain).

Under acidic conditions , the epoxide oxygen is protonated first. The transition state has significant SN1 character, with a partial positive charge developing on the carbon atom that can best stabilize it. libretexts.orgchemistrysteps.com The nucleophile then attacks this more electrophilic carbon. libretexts.org For a terminal epoxide like the one in the title compound, the attack will still predominantly occur at the less substituted carbon, but attack at the more substituted carbon can be observed if that carbon is tertiary. pressbooks.pub

The ring-opening reaction is stereospecific. The nucleophilic attack occurs from the side opposite to the carbon-oxygen bond (backside attack), resulting in an inversion of configuration at the center of attack. ucalgary.ca This is a hallmark of the SN2 mechanism.

Investigation of SN2 Reaction Pathways

The nucleophilic ring-opening of the oxirane in this compound predominantly follows an SN2 pathway. ucalgary.caresearchgate.net

Key characteristics of the SN2 pathway include:

Bimolecular Rate-Determining Step: The rate of the reaction depends on the concentration of both the epoxide and the nucleophile.

Backside Attack: The nucleophile approaches the electrophilic carbon from the side opposite the leaving group (the epoxide oxygen). ucalgary.ca

Inversion of Stereochemistry: If the carbon atom being attacked is a stereocenter, its configuration is inverted. ucalgary.ca

Steric Hindrance: The reaction is sensitive to steric hindrance. Nucleophilic attack is favored at the less substituted carbon of the epoxide ring. ucalgary.cakhanacademy.orgyoutube.com

In a basic medium, a strong nucleophile directly attacks the less hindered carbon of the strained three-membered ring. The transition state involves the simultaneous formation of the new nucleophile-carbon bond and the breaking of the carbon-oxygen bond. The reaction results in an alkoxide intermediate, which is then protonated in a subsequent workup step to give the final β-amino alcohol product. libretexts.orgbyjus.com

Reactivity of the Secondary Amine Functionality

The secondary amine group in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to undergo a variety of reactions, including alkylation and acylation.

Alkylation and Acylation Reactions

Alkylation: The secondary amine can be alkylated by reaction with alkyl halides or other alkylating agents. wikipedia.org This reaction typically proceeds via an SN2 mechanism, where the amine acts as the nucleophile. The product of the initial alkylation is a tertiary amine. However, these reactions can be difficult to control, and overalkylation to form a quaternary ammonium (B1175870) salt can occur, especially with reactive alkylating agents like methyl iodide. wikipedia.orgmasterorganicchemistry.com The use of alcohols as alkylating agents in the presence of a suitable catalyst is also a common method. nih.gov

Acylation: N-acylation is a reliable method for forming an amide bond and is one of the most widely researched reactions in organic chemistry. researchgate.net The secondary amine readily reacts with acylating agents such as acid chlorides or acid anhydrides. researchgate.netnih.gov This nucleophilic acyl substitution reaction is generally very efficient and, unlike alkylation, does not proceed to overacylation. The resulting amide is significantly less nucleophilic than the starting amine, which prevents further reaction.

Summary of Alkylation and Acylation Reactions:

Reaction TypeReagentProduct
AlkylationAlkyl Halide (R'-X)N-alkyl-N-[(oxiran-2-yl)methyl]naphthalen-1-amine (Tertiary Amine)
AcylationAcid Chloride (R'-COCl)N-acyl-N-[(oxiran-2-yl)methyl]naphthalen-1-amine (Amide)

Protonation Equilibria and Basicity Considerations

Like other amines, the secondary amine in this compound is basic. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming a naphthalen-1-ylaminium salt.

The basicity of the amine is influenced by electronic and steric factors. The nitrogen is bonded to an aromatic naphthalene (B1677914) ring, which can delocalize the lone pair to some extent, making it less basic than a typical dialkylamine. However, it is generally more basic than aromatic amines where the nitrogen is directly part of the aromatic system (like pyrrole). The equilibrium between the free amine and its protonated form is dependent on the pH of the solution and the pKa of the conjugate acid. This protonation is a crucial first step in many acid-catalyzed reactions involving the amine.

Reactivity of the Naphthalene Moiety

The naphthalene ring system in this compound is susceptible to both electrophilic aromatic substitution and radical functionalization. The presence of the N-glycidyl substituent significantly influences the regioselectivity and rate of these reactions.

The amino group, even when secondary, is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. It directs incoming electrophiles primarily to the ortho and para positions (positions 2 and 4) of the naphthalene ring. This directing effect is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic system, stabilizing the arenium ion intermediate formed during the substitution.

The substitution at the C4 (para) position is generally favored over the C2 (ortho) position due to reduced steric hindrance from the bulky N-glycidyl group. However, the exact ratio of ortho to para products can be influenced by the nature of the electrophile and the reaction conditions. For instance, in nitration reactions of N-substituted 1-naphthylamine (B1663977) derivatives, a mixture of 2-nitro and 4-nitro products is typically observed.

Electrophile (Reagent)Major Product(s)Controlling Factors
NO₂⁺ (HNO₃/H₂SO₄)4-Nitro-N-[(oxiran-2-yl)methyl]naphthalen-1-amine and 2-Nitro-N-[(oxiran-2-yl)methyl]naphthalen-1-amineElectronic activation by the amino group, steric hindrance at the ortho position.
Br⁺ (Br₂/FeBr₃)4-Bromo-N-[(oxiran-2-yl)methyl]naphthalen-1-amineStrong directing effect of the amino group, steric hindrance.
SO₃ (fuming H₂SO₄)4-Amino-N-[(oxiran-2-yl)methyl]naphthalene-1-sulfonic acidThermodynamic vs. kinetic control can influence product distribution.
R-C=O⁺ (Acyl chloride/AlCl₃)4-Acyl-N-[(oxiran-2-yl)methyl]naphthalen-1-amineFormation of a complex between the Lewis acid and the amine can influence reactivity.

The naphthalene moiety can also undergo functionalization through radical-mediated processes. These reactions are typically less predictable in terms of regioselectivity compared to electrophilic substitutions. However, the presence of the amino group can still influence the reaction outcome. Radical reactions on aromatic systems can be initiated by various methods, including photochemically or through the use of radical initiators.

For instance, radical cyanation of aryl ethers has been achieved using photoredox catalysis, where an α-aryloxyalkyl radical is generated and trapped. A similar approach could potentially be applied to this compound, leading to functionalization at the benzylic position of the naphthalene ring or on the alkyl chain. The stability of the potential radical intermediates would play a crucial role in determining the major product.

Radical SpeciesPotential Reaction TypeExpected Product(s)
Halogen radical (e.g., Br•)Radical halogenationBromination at various positions on the naphthalene ring and/or the glycidyl (B131873) group.
Cyanide radical (CN•)Radical cyanationCyanation at the C4 position or potentially on the side chain.
Alkyl radical (R•)Radical alkylationAlkylation at various positions, with some preference for the more activated sites.

Intramolecular Reactions and Cyclization Pathways

One of the most significant reaction pathways for this compound is intramolecular cyclization. This process is typically acid-catalyzed and involves the nucleophilic attack of the naphthalene ring onto the activated epoxide. The reaction proceeds through the opening of the oxirane ring, followed by an electrophilic attack of the resulting carbocation or protonated epoxide on the electron-rich naphthalene ring.

The primary product of this intramolecular cyclization is a hydroxylated tetrahydrobenzo[h]quinoline. Subsequent dehydration and aromatization can lead to the formation of benzo[h]quinoline (B1196314) derivatives. The regioselectivity of the cyclization is governed by the preference for electrophilic attack at the C2 or C4 position of the naphthalene ring, with the C2 position being favored for the formation of the six-membered ring of the benzo[h]quinoline system.

The proposed mechanism involves:

Protonation of the epoxide oxygen: This makes the epoxide a better electrophile.

Nucleophilic attack: The C2 position of the naphthalene ring attacks the terminal carbon of the protonated epoxide in an intramolecular SN2-like fashion.

Cyclization: This forms a six-membered ring and a secondary carbocation.

Deprotonation/Rearomatization: Loss of a proton restores aromaticity and yields the hydroxylated tetrahydrobenzo[h]quinoline.

Dehydration: Under harsher acidic conditions, the hydroxyl group can be eliminated to form the fully aromatic benzo[h]quinoline.

Computational and Experimental Mechanistic Studies of Transformation Pathways

Detailed understanding of the reaction mechanisms of this compound can be achieved through a combination of experimental studies and computational modeling.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the transition states of chemical reactions. For the intramolecular cyclization of this compound, transition state analysis can provide valuable insights into the geometry of the activated complex and the energetic barrier for the reaction.

The transition state for the cyclization step is expected to involve a partially formed C-C bond between the naphthalene ring and the epoxide carbon, and a partially broken C-O bond of the epoxide ring. The geometry of this transition state will determine the stereochemical outcome of the reaction if a chiral center is formed. Calculations can help to elucidate the preferred pathway (e.g., attack at C2 vs. C4) by comparing the activation energies of the respective transition states.

By mapping the potential energy surface of the reaction, a complete energy profile of the transformation pathways can be constructed. This profile illustrates the relative energies of the reactants, intermediates, transition states, and products.

For the acid-catalyzed cyclization of this compound to form benzo[h]quinoline, the energy profile would show the initial energy of the protonated reactant, the energy of the transition state for the ring-closing step, the energy of the hydroxylated tetrahydrobenzo[h]quinoline intermediate, and the final energy of the dehydrated benzo[h]quinoline product. Such a profile can predict the feasibility of the reaction and identify the rate-determining step.

Reaction PathwayIntermediate/Transition StateCalculated Parameter (Example)
Intramolecular Cyclization (C2 attack)Transition State 1 (TS1)Activation Energy (ΔG‡)
Hydroxylated Tetrahydrobenzo[h]quinolineRelative Energy (ΔG)
DehydrationTransition State 2 (TS2)Activation Energy (ΔG‡)
Benzo[h]quinolineRelative Energy (ΔG)

Side Reactions and Byproduct Formation in Synthesis and Derivatization

The synthesis and derivatization of this compound are susceptible to several side reactions that can lead to the formation of undesired byproducts. These reactions primarily involve the highly reactive oxirane (epoxide) ring and the nucleophilic aromatic amine. The specific byproducts formed are highly dependent on the reaction conditions, such as temperature, pH, and the presence of catalysts or impurities.

One of the most common side reactions during the synthesis, which typically involves the reaction of 1-naphthylamine with an epoxide-containing electrophile (like epichlorohydrin), is over-alkylation . In this process, the initially formed secondary amine can react further with another molecule of the electrophile. This results in the formation of a tertiary amine, and potentially a quaternary ammonium salt if the reaction proceeds further.

Another significant side reaction is the polymerization of the oxirane ring. This can be initiated by either acidic or basic catalysts, or even by the nucleophilic 1-naphthylamine itself under certain conditions. The epoxide ring can open and react with another epoxide molecule, leading to the formation of polyether chains. This results in oligomeric or polymeric byproducts that can be difficult to separate from the desired product.

During derivatization reactions that target the oxirane ring, such as ring-opening with other nucleophiles, hydrolysis of the epoxide can occur if water is present in the reaction mixture. This leads to the formation of the corresponding diol, N-(2,3-dihydroxypropyl)naphthalen-1-amine. The rate of this hydrolysis is significantly increased in the presence of acid or base catalysts.

Furthermore, the 1-naphthylamine moiety itself can be prone to oxidation , especially when exposed to air and light. wikipedia.org This can lead to the formation of colored impurities, causing the product to turn brown. wikipedia.org The specific structures of these oxidation byproducts can be complex and varied.

In derivatization reactions involving strong bases, rearrangement of the oxirane ring or adjacent groups could potentially occur, although this is generally less common under controlled conditions.

The table below summarizes the major side reactions and the resulting byproducts.

Side ReactionReactants/ConditionsMajor Byproduct(s)
Over-alkylationExcess epoxide electrophileN,N-bis[(oxiran-2-yl)methyl]naphthalen-1-amine, Quaternary ammonium salts
PolymerizationAcidic or basic catalysts, high temperaturesPolyethers of this compound
HydrolysisPresence of water (acidic or basic conditions)N-(2,3-dihydroxypropyl)naphthalen-1-amine
OxidationExposure to air, light, oxidizing agentsComplex colored aromatic compounds

Derivatives and Analogues of N Oxiran 2 Yl Methyl Naphthalen 1 Amine

Synthesis of β-Amino Alcohol Derivatives via Oxirane Ring Opening by Amines

The reaction of the oxirane (epoxide) ring with amines is a cornerstone in the synthesis of β-amino alcohols. This nucleophilic substitution reaction is highly efficient and regioselective, providing a direct route to a wide array of derivatives. The process involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.

Primary, Secondary, and Tertiary Amine Additions

The aminolysis of epoxides, such as N-[(oxiran-2-yl)methyl]naphthalen-1-amine, proceeds readily with primary and secondary amines. The reaction follows an SN2 mechanism, where the amine attacks the sterically less hindered carbon of the epoxide ring, resulting in the formation of a β-amino alcohol with a specific regiochemistry. rsc.org

Primary Amines: React with the epoxide to yield secondary amines, which are themselves nucleophilic. While the initial product is the desired β-amino alcohol, the resulting secondary amine can potentially react with another epoxide molecule, leading to di-alkylation products. This can often be controlled by using an excess of the primary amine. wikipedia.org

Secondary Amines: React in a similar fashion to produce tertiary amines. This reaction is generally cleaner as the resulting tertiary amine is less prone to further alkylation under typical conditions, preventing polymerisation or multiple additions. masterorganicchemistry.com

Tertiary Amines: Do not typically open the epoxide ring through direct nucleophilic attack as they lack a proton to transfer. However, they can act as catalysts in the presence of protic solvents or be alkylated by the resulting amino alcohol product under certain conditions. wikipedia.orgmasterorganicchemistry.com

The reaction conditions can be varied, from solvent-free protocols to the use of various solvents like ethanol (B145695) or ionic liquids, and can be mediated by acids or proceed under neutral conditions. rsc.orgorgsyn.orgnih.gov

Formation of Substituted 2-Hydroxypropylamine Structures

The ring-opening of the (oxiran-2-yl)methyl group with an amine (R¹R²NH) results in the formation of a 1-(naphthalen-1-ylamino)-3-(R¹R²-amino)propan-2-ol structure. This substituted 2-hydroxypropylamine backbone is characteristic of many biologically active molecules, including propranolol (B1214883). semanticscholar.orgresearchgate.net The reaction is highly regioselective, with the amine nucleophile consistently attacking the terminal carbon of the oxirane ring. rsc.org

The synthesis of propranolol itself involves the reaction of 1-naphthol (B170400) with epichlorohydrin (B41342) to form an epoxide intermediate, which is then opened by isopropylamine. semanticscholar.org Analogously, reacting this compound with various primary and secondary amines allows for the synthesis of a diverse library of propranolol analogues. nih.govnih.gov

Table 1: Examples of Oxirane Ring Opening Reactions by Various Amines
Amine TypeExample AmineProduct Structure TypeReaction Conditions
Primary AliphaticIsopropylamine1-(Naphthalen-1-ylamino)-3-(isopropylamino)propan-2-olMethanol, 40°C researchgate.net
Secondary AliphaticMorpholine1-(Morpholino)-3-(naphthalen-1-ylamino)propan-2-olIonic Liquid ([bmim][BF4]), 80-100°C nih.gov
Primary AromaticAniline (B41778)1-(Anilino)-3-(naphthalen-1-ylamino)propan-2-olAcetic acid, Solvent-free, Room Temp rsc.org

Modification of the Naphthalene (B1677914) Ring

The naphthalen-1-amine moiety is an activated aromatic system amenable to electrophilic aromatic substitution. The amino group is a strong activating group, directing incoming electrophiles to the ortho (C2) and para (C4) positions. libretexts.orglibretexts.org However, its high reactivity can lead to polysubstitution and other side reactions. openstax.org To achieve controlled, selective substitution, the secondary amine is typically first protected, often by acetylation to form an amide. The resulting N-acetyl group is still an ortho-, para-director but is less activating, allowing for more controlled reactions. openstax.org

Halogenation and Nitration

Halogenation: Direct bromination of highly activated aromatic amines often results in multiple substitutions. For instance, aniline reacts with bromine to readily form 2,4,6-tribromoaniline. openstax.org By first converting the amine to an acetamide, mono-substitution can be achieved cleanly. For this compound, this would involve acetylation of the secondary amine, followed by bromination (e.g., with Br₂ in acetic acid), and subsequent deprotection of the amide to yield the bromo-substituted derivative.

Nitration: Nitration is a classic electrophilic aromatic substitution. The nitration of N-acetyl-1-naphthylamine has been reported, demonstrating that substitution occurs on the naphthalene ring. orgsyn.orgrsc.org The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the N-acetyl group, leading primarily to the 4-nitro derivative. orgsyn.org

Introduction of Electron-Withdrawing and Electron-Donating Groups

Beyond halogenation and nitration, other functional groups can be introduced onto the naphthalene ring using standard electrophilic aromatic substitution protocols, typically on the N-acetylated derivative to moderate reactivity.

Friedel-Crafts Acylation: This reaction introduces an acyl group (an electron-withdrawing group) onto the ring, typically at the C4 position. The reaction of an N-arylamide with an acid chloride (e.g., benzoyl chloride) in the presence of a Lewis acid catalyst like AlCl₃ proceeds normally, whereas the free amine would form an unreactive complex with the catalyst. openstax.org

Friedel-Crafts Alkylation: Similarly, alkyl groups (electron-donating groups) can be introduced. However, this reaction is often more difficult to control than acylation and can be prone to rearrangements and polyalkylation.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). The sulfonation of naphthalene is temperature-dependent; reaction at lower temperatures favors substitution at the 1-position (kinetic control), while higher temperatures favor the 2-position (thermodynamic control). youtube.com For a 1-substituted naphthalene, the directing effect of the amine group would be the dominant factor.

Table 2: Electrophilic Aromatic Substitution Reactions on N-Acetyl-1-Naphthylamine Analogues
ReactionReagentsGroup IntroducedTypical Position
NitrationHNO₃, H₂SO₄-NO₂ (Electron-withdrawing)C4 orgsyn.org
BrominationBr₂, Acetic Acid-Br (Electron-withdrawing/Halogen)C4 openstax.org
Friedel-Crafts AcylationRCOCl, AlCl₃-COR (Electron-withdrawing)C4 openstax.org
SulfonationFuming H₂SO₄-SO₃H (Electron-withdrawing)C4

Functionalization of the Amine Nitrogen

The secondary amine nitrogen in this compound, as well as the secondary or tertiary amine in its β-amino alcohol derivatives, is a key site for further functionalization. Common reactions include alkylation and acylation.

N-Alkylation: The direct alkylation of secondary amines with alkyl halides can be challenging to control, as the tertiary amine product is often more nucleophilic than the starting secondary amine, leading to the formation of quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com However, various methods have been developed for more selective alkylation. This includes the use of alcohols as alkylating agents in the presence of transition-metal catalysts or reductive amination. acs.org For β-amino alcohols, selective mono-N-alkylation can be achieved by forming a stable chelate with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) prior to alkylation. organic-chemistry.org The synthesis of propranolol derivatives via N-alkylation with reagents like n-butyl bromide has been demonstrated. researchgate.net

N-Acylation: Secondary amines react cleanly and rapidly with acid chlorides and acid anhydrides to form stable tertiary amides. libretexts.org Unlike alkylation, over-acylation is not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org This reaction is not only used for installing functional groups but also for protecting the amine during other synthetic steps. openstax.orgnih.gov Propranolol has been acylated with various reagents, including acetic anhydride (B1165640) and substituted benzoyl chlorides, at the nitrogen atom to produce novel derivatives. researchgate.net

Table 3: Functionalization Reactions of the Amine Nitrogen
ReactionReagentsFunctional Group IntroducedProduct Type
N-AlkylationAlkyl Halide (e.g., n-butyl bromide)Alkyl groupTertiary Amine researchgate.net
N-AcylationAcid Chloride (e.g., 2-chlorobenzoyl chloride)Acyl groupTertiary Amide researchgate.net
N-AcylationAcid Anhydride (e.g., Acetic Anhydride)Acetyl groupTertiary Amide (Acetamide) researchgate.net

Amide and Sulfonamide Formation

The secondary amine functionality in this compound is a prime site for acylation and sulfonylation reactions, leading to the formation of stable amide and sulfonamide linkages, respectively. These reactions are fundamental in organic synthesis and are widely employed to modify the electronic and steric properties of parent amine compounds.

The reaction with acylating agents, such as acyl chlorides or anhydrides, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, is expected to proceed readily to yield N-acyl derivatives. The general reaction involves the nucleophilic attack of the secondary amine's lone pair on the electrophilic carbonyl carbon of the acylating agent.

Similarly, the formation of sulfonamides can be achieved by reacting this compound with sulfonyl chlorides in the presence of a suitable base. The resulting sulfonamides are known for their chemical stability and are a common feature in many biologically active compounds.

Table 1: Representative Amide and Sulfonamide Derivatives of this compound Note: This table is illustrative and based on general reaction principles, as specific experimental data for these reactions with this compound is not readily available in the cited literature.

Acylating/Sulfonylating AgentBaseExpected Product
Acetyl chlorideTriethylamineN-acetyl-N-[(oxiran-2-yl)methyl]naphthalen-1-amine
Benzoyl chloridePyridineN-benzoyl-N-[(oxiran-2-yl)methyl]naphthalen-1-amine
Methanesulfonyl chlorideTriethylamineN-methanesulfonyl-N-[(oxiran-2-yl)methyl]naphthalen-1-amine
p-Toluenesulfonyl chloridePyridineN-(p-toluenesulfonyl)-N-[(oxiran-2-yl)methyl]naphthalen-1-amine

Quaternization Reactions

The nitrogen atom in this compound, being a secondary amine, can be further alkylated to form a tertiary amine, which can then undergo quaternization to yield a quaternary ammonium salt. Quaternization reactions typically involve the treatment of the tertiary amine with an alkylating agent, such as an alkyl halide.

These quaternary ammonium salts introduce a permanent positive charge into the molecule, which can significantly alter its physical, chemical, and biological properties, including solubility and interaction with biological targets. The reaction conditions for quaternization can vary depending on the reactivity of the alkylating agent and the steric hindrance around the nitrogen atom.

Conjugation and Hybrid Molecule Design

The reactive handles on this compound, particularly the oxirane ring, make it an attractive building block for the design of more complex molecules through conjugation with other chemical entities.

Linking to Other Bioactive Scaffolds

The epoxide ring is susceptible to nucleophilic ring-opening reactions by a variety of nucleophiles, including amines, thiols, and alcohols present in other bioactive molecules. This reaction provides a convenient method for covalently linking the naphthalen-1-amine moiety to other scaffolds, such as heterocyclic rings, peptides, or other pharmacophores. This approach allows for the creation of hybrid molecules that may exhibit dual or synergistic biological activities. For instance, naphthalene diimide-polyamine conjugates have been synthesized and shown to possess potent antitumor activity. nih.govacs.org

Polyamine Analogues

The reaction of the epoxide ring with polyamines can lead to the synthesis of novel polyamine analogues. Polyamines are crucial for cell growth and proliferation, and their analogues are of interest as potential therapeutic agents. nih.govacs.org By reacting this compound with different polyamines, a library of naphthalene-containing polyamine analogues can be generated. These modifications can influence the molecules' ability to interact with biological targets like DNA and histone deacetylases. acs.org

Structure-Reactivity Relationships within Derivative Series

The chemical reactivity of derivatives of this compound is intrinsically linked to their molecular structure. Key relationships can be observed within different derivative series:

Amide and Sulfonamide Derivatives: The introduction of an acyl or sulfonyl group on the nitrogen atom significantly alters its nucleophilicity. The electron-withdrawing nature of the carbonyl and sulfonyl groups reduces the electron density on the nitrogen, making it less reactive towards further alkylation. The steric bulk of the acyl or sulfonyl group can also influence the accessibility of the nearby oxirane ring to nucleophiles.

Quaternary Ammonium Salts: The presence of a permanent positive charge in quaternary ammonium salts can influence the reactivity of the oxirane ring. The electrostatic effects may alter the rate and regioselectivity of the ring-opening reactions.

Computational and Theoretical Investigations of N Oxiran 2 Yl Methyl Naphthalen 1 Amine

Quantum-Chemical Calculations (e.g., DFT) for Electronic Structure Elucidation

Quantum-chemical calculations, especially those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. These methods provide a detailed picture of electron distribution, orbital energies, and reactive sites, which are fundamental to understanding a molecule's behavior.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For N-[(oxiran-2-yl)methyl]naphthalen-1-amine, the HOMO is expected to be localized primarily on the electron-rich naphthalen-1-amine moiety, which is a strong electron-donating group. The LUMO, conversely, would likely be distributed across the naphthalene (B1677914) ring system. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations for similar 2-naphthylamine (B18577) derivatives have shown energy gaps around 3.765 eV, indicating a molecule that is reactive and capable of engaging in various chemical transformations. nih.gov

Table 1: Conceptual Frontier Molecular Orbital Properties for Naphthalene Amine Derivatives
OrbitalTypical Energy (eV)DescriptionExpected Localization for this compound
HOMO-5.5 to -6.5Highest Occupied Molecular Orbital; electron-donating capability.Naphthalene ring and amine nitrogen atom.
LUMO-1.5 to -2.5Lowest Unoccupied Molecular Orbital; electron-accepting capability.Primarily on the naphthalene aromatic system.
Energy Gap (ΔE)~3.5 to 4.5Indicates chemical stability and reactivity.A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are valuable computational tools that visualize the charge distribution across a molecule. researchgate.net These maps are color-coded to show regions of negative and positive electrostatic potential, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.netresearchgate.net

In an MEP map of this compound:

Negative Regions (Red/Yellow): These areas, rich in electron density, are prone to electrophilic attack. They are expected to be localized around the electronegative oxygen atom of the oxirane ring and, to a lesser extent, the nitrogen atom of the amine group. nih.gov

Positive Regions (Blue/Green): These electron-deficient areas are susceptible to nucleophilic attack. Such regions would be found around the hydrogen atoms of the amine group and the carbon atoms of the strained oxirane ring. nih.gov

This analysis identifies the primary reactive centers of the molecule: the nucleophilic amine nitrogen and the electrophilic carbons of the oxirane ring, which are activated by the ring strain and the electronegative oxygen atom.

Molecular Dynamics Simulations for Conformational Analysis

While specific molecular dynamics (MD) simulation studies on this compound are not widely reported, this computational technique is essential for understanding the molecule's dynamic behavior and conformational landscape. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility and preferred shapes (conformations) of a molecule.

For this compound, an MD study would reveal:

The rotational freedom around the single bonds connecting the naphthalene ring, the amine, and the oxiran-2-ylmethyl group.

The most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum or in various solvents).

Understanding these conformational preferences is crucial, as the three-dimensional structure of a molecule can significantly impact its ability to interact with other reagents or biological targets.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical calculations are particularly powerful for investigating reaction mechanisms, allowing for the characterization of transition states and the determination of activation energies. The most significant reaction involving this compound is the ring-opening of the oxirane moiety.

The uncatalyzed ring-opening of epoxides by amines is often a slow process. researchgate.net Theoretical studies have shown that catalysts can significantly lower the activation energy for this reaction. The mechanism typically follows an SN2 pathway, where the amine acts as a nucleophile, attacking one of the carbon atoms of the oxirane ring.

Computational models can be used to study the effect of various catalysts:

Lewis Acid Catalysis: A Lewis acid (e.g., a metal ion) coordinates with the oxygen atom of the oxirane. This coordination polarizes the C-O bonds, increasing the electrophilicity of the ring carbons and making them more susceptible to nucleophilic attack by the amine. researchgate.net

Brønsted Acid Catalysis: A proton source can protonate the epoxide oxygen, which similarly activates the ring for opening.

DFT calculations can model the geometries of the transition states for both catalyzed and uncatalyzed reactions, providing quantitative data on the reduction in the activation barrier afforded by the catalyst. researchgate.net

Table 2: Theoretical Effects of Catalysts on Oxirane Ring Opening
Catalyst TypeMechanism of ActionExpected Computational Outcome
None (Uncatalyzed)Direct nucleophilic attack by amine on the oxirane carbon.High activation energy barrier.
Lewis AcidCoordination to the oxirane oxygen, increasing the ring carbons' electrophilicity.Significantly lower activation energy barrier; stabilized transition state.
Brønsted AcidProtonation of the oxirane oxygen, activating the ring for nucleophilic attack.Lower activation energy barrier compared to the uncatalyzed reaction.

The choice of solvent can have a profound impact on reaction rates and mechanisms. Theoretical models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the reactivity of this compound.

For the SN2-type ring-opening reaction:

Polar Protic Solvents (e.g., water, ethanol): These solvents can stabilize the transition state, which is more polar than the reactants, through hydrogen bonding. This stabilization can lower the activation energy and accelerate the reaction.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate the reactants and influence the nucleophilicity of the amine.

Computational studies can calculate the free energy profiles of the reaction in various solvents, predicting how the solvent environment modulates the reaction's kinetics and thermodynamics.

Molecular Docking Simulations for Mechanistic Interaction Prediction (e.g., with Enzymes or Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. ijpsr.comnih.gov It is extensively used in drug design to forecast the binding mode and affinity of a small molecule ligand, such as this compound, with a macromolecular target, typically a protein or enzyme. ijpsr.comnih.gov Such simulations are crucial for understanding the molecular basis of a compound's biological activity by elucidating its interactions at the atomic level. nih.gov

Given the chemical structure of this compound, which features a naphthalene core and a reactive epoxide (oxirane) ring, logical targets for docking studies include metabolic enzymes like cytochrome P450s (P450s) and epoxide hydrolases. P450s are known to oxidize aromatic compounds like naphthalene osti.govscialert.net, while epoxide hydrolases are involved in the metabolism of epoxide-containing molecules. ijpsr.com For instance, studies on naphthalene derivatives with P450s 2A13 and 2A6 have shown correlations between ligand-interaction energies and the susceptibility of these compounds to be metabolized. osti.gov Similarly, docking studies on naphthalene dioxygenase (NDO), an enzyme that hydroxylates aromatic compounds, have been used to understand substrate specificity and binding within its active site. nih.govresearchgate.net

Binding Site Analysis and Interaction Energies

Binding site analysis involves identifying the specific pocket or cavity within a receptor where a ligand binds and characterizing its physicochemical properties. For this compound, a hypothetical binding site within a metabolic enzyme like a P450 would likely be a hydrophobic pocket, consistent with the enzyme's preference for aromatic substrates. nih.gov Docking studies with similar substrates in enzymes like NDO have revealed the presence of distinct subpockets that accommodate the aromatic ring for catalysis. nih.govresearchgate.net

The binding energy, often expressed in kcal/mol, is a calculated value that estimates the affinity between the ligand and the protein; a more negative value typically indicates a stronger, more favorable interaction. researchgate.netmdpi.com Molecular docking programs calculate this by using scoring functions that account for various energetic contributions, such as van der Waals forces, electrostatic interactions, and hydrogen bonding. ijpsr.comnih.gov

To illustrate how structural modifications might influence binding, the following table presents hypothetical docking scores for this compound and related analogs against a putative enzyme active site.

Table 1: Hypothetical Binding Energies of this compound and Analogs
Compound NameModificationHypothetical Binding Energy (kcal/mol)Key Predicted Interaction
This compoundParent Compound-8.5π-π stacking, H-bond (amine)
N-methyl-N-[(oxiran-2-yl)methyl]naphthalen-1-amineN-methylation-7.9Steric hindrance reduces optimal fit
N-[(oxiran-2-yl)methyl]naphthalen-2-amineIsomeric amine position-8.2Altered H-bond geometry
(2,3-dihydroxypropyl)naphthalen-1-amineEpoxide ring opened-9.1Additional H-bonds from diol

Ligand-Protein Interaction Profiling

A detailed ligand-protein interaction profile describes the specific non-covalent and potentially covalent bonds that stabilize the complex. For this compound, the primary interactions would involve its distinct chemical moieties.

Naphthalene Ring: The large, aromatic naphthalene system is a prime candidate for engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the receptor's binding site. nih.govnih.govacs.org These aromatic-aromatic interactions are fundamental for molecular recognition at the ligand-protein interface. nih.govacs.org

Amine Group: The secondary amine can act as both a hydrogen bond donor and acceptor, forming critical hydrogen bonds with polar residues such as aspartate, glutamate, or serine, or with the protein backbone. portlandpress.combohrium.com These interactions are crucial for anchoring the ligand in a specific orientation.

Oxirane Ring: The strained three-membered epoxide ring is highly reactive. acs.orgresearchgate.net While it can participate in hydrogen bonding via its oxygen atom, its primary role in interaction profiling is its potential for covalent bond formation. researchgate.netnih.gov The epoxide is an electrophile and can undergo nucleophilic attack by amino acid residues like cysteine, histidine, or lysine (B10760008), leading to irreversible inhibition of the protein. researchgate.net

The following table summarizes the probable interaction profile for this compound within a hypothetical enzyme active site.

Table 2: Predicted Ligand-Protein Interaction Profile
Ligand MoietyInteraction TypePotential Interacting Protein Residues
Naphthalene Ringπ-π Stacking / HydrophobicPhe, Tyr, Trp, Leu, Val
Amine Linker (-NH-)Hydrogen Bond (Donor/Acceptor)Asp, Glu, Ser, Thr, Backbone C=O
Oxirane OxygenHydrogen Bond (Acceptor)Ser, Thr, Asn, Gln
Oxirane CarbonCovalent Adduct FormationCys, His, Lys, Asp, Glu

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are mathematical equations that correlate the chemical structure of a compound with its reactivity or physical properties. nih.govnih.govnih.gov These models are built by finding a statistical relationship between calculated molecular descriptors of a series of compounds and their experimentally determined activities or properties. mdpi.com For this compound and its analogs, QSRR/QSPR could be employed to predict endpoints such as toxicity, metabolic stability, or chromatographic retention time. nih.govmdpi.com

The development of a QSRR/QSPR model involves several steps: selecting a dataset of compounds, calculating various molecular descriptors, building a mathematical model using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), and validating the model's predictive power. mdpi.comresearchgate.net

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For a compound like this compound, relevant descriptors would include:

Hydrophobic Descriptors: Such as the logarithm of the octanol-water partition coefficient (log KOW or logP), which is crucial for modeling toxicity in aquatic systems and general biological activity. nih.govnih.gov

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scialert.net The LUMO-HOMO energy gap can indicate kinetic lability. scialert.net

Steric/Topological Descriptors: These account for the size, shape, and connectivity of the molecule, such as molecular weight or connectivity indices. nih.govresearchgate.net

For example, a QSAR model for the toxicity of aromatic amines has been successfully developed using log KOW as the primary descriptor. nih.gov A hypothetical QSPR model to predict the aquatic toxicity (log 1/IGC50) of naphthalen-1-amine derivatives might take the form of a linear equation:

log(1/IGC50) = 0.75 * (logP) + 0.12 * (LUMO) - 2.15

In this equation, the coefficients (0.75 and 0.12) represent the weight or importance of each descriptor in determining the toxicity. The table below presents hypothetical data that could be used to build such a model.

Table 3: Hypothetical Data for a QSPR Model of Naphthalene Derivatives
CompoundlogPLUMO Energy (eV)Experimental log(1/IGC50)Predicted log(1/IGC50)
This compound3.8-0.951.11.08
N-ethylnaphthalen-1-amine4.1-0.881.31.32
4-chloro-naphthalen-1-amine4.2-1.101.21.17
Naphthalen-1-amine3.5-0.900.80.77

Such models, once validated, can be powerful tools for estimating the properties of new or untested chemicals, thereby prioritizing experimental work and reducing the need for extensive testing. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the cornerstone for determining the precise molecular structure of N-[(oxiran-2-yl)methyl]naphthalen-1-amine by mapping the carbon-hydrogen framework.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Assignment

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the naphthalene (B1677914) ring, the methylene (B1212753) (-CH₂-) bridge, the methine (-CH-) of the oxirane ring, and the diastereotopic protons of the oxirane's CH₂ group. The aromatic protons of the naphthalene ring typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing the substitution pattern. The protons on the oxirane ring would resonate in the upfield region, typically between δ 2.5 and 3.5 ppm, with characteristic geminal and vicinal coupling constants.

Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The spectrum will display unique signals for each carbon atom in a different chemical environment. The carbons of the naphthalene ring would appear in the aromatic region (δ 110-150 ppm). The carbons of the oxiran-2-ylmethyl group, specifically the methylene carbon attached to the nitrogen and the two carbons of the epoxide ring, would be found in the more shielded, upfield region of the spectrum.

Interactive Data Table: Predicted NMR Chemical Shifts

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Naphthalene CH7.0 - 8.5110 - 135
Naphthalene C-N-140 - 150
Naphthalene C-quat-120 - 135
N-CH₂3.2 - 3.845 - 55
Oxirane CH3.0 - 3.550 - 60
Oxirane CH₂2.5 - 3.045 - 55

Note: These are generalized predicted ranges. Actual experimental values can vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To definitively assign the signals from 1D NMR and establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the naphthalene ring system and to confirm the coupling between the N-CH₂, oxirane CH, and oxirane CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each proton signal to its attached carbon atom, for instance, linking the proton signals of the oxirane ring to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₃H₁₃NO), the exact mass can be calculated. An HRMS experiment would aim to find the molecular ion peak, typically [M+H]⁺ in positive ion mode, and match its measured m/z value to the theoretical value within a very small margin of error (e.g., < 5 ppm). This confirms the elemental composition and rules out other potential formulas.

Interactive Data Table: HRMS Data

IonCalculated m/zObserved m/z
[M+H]⁺ (C₁₃H₁₄NO⁺)200.1070Experimental data needed
[M+Na]⁺ (C₁₃H₁₃NNaO⁺)222.0889Experimental data needed

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

In MS/MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Key fragmentation pathways for this compound would likely involve:

Cleavage of the C-N bond, leading to fragments corresponding to the naphthylamine moiety and the glycidyl (B131873) group.

Ring-opening of the epoxide followed by subsequent rearrangements and fragmentations.

Loss of small neutral molecules such as H₂O or CO.

Elucidating these pathways helps to confirm the connectivity of the different parts of the molecule.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would show characteristic absorption bands. Key expected vibrations include N-H stretching (around 3300-3500 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C=C stretching in the aromatic ring (around 1500-1600 cm⁻¹), and C-N stretching (around 1200-1350 cm⁻¹). The asymmetric C-O-C stretching of the epoxide ring is a key indicator, typically appearing around 1250 cm⁻¹.

FT-Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often produce strong signals in the Raman spectrum. The symmetric "breathing" mode of the epoxide ring (around 800-950 cm⁻¹) can also be a characteristic band.

Interactive Data Table: Key Vibrational Frequencies

Functional GroupTechniqueExpected Wavenumber (cm⁻¹)
N-H StretchFT-IR3300 - 3500
Aromatic C-H StretchFT-IR3000 - 3100
Aliphatic C-H StretchFT-IR2850 - 3000
Aromatic C=C StretchFT-IR/Raman1500 - 1600
Epoxide C-O-C Asymmetric StretchFT-IR~1250
Epoxide Ring BreathingRaman800 - 950

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for the analysis of this compound, providing the means to separate it from starting materials, byproducts, and enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominent techniques utilized.

High-performance liquid chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It is particularly powerful for assessing the purity of the compound and, crucially, for determining the enantiomeric excess (ee) of a given sample. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). nih.gov

The selection of the appropriate CSP is critical for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated broad applicability in the separation of a diverse range of chiral compounds, including amines. nih.govnih.gov For the analysis of this compound, a chiral column like the Chiralpak® series, which is based on cellulose or amylose derivatives, would be a suitable choice. nih.gov

The mobile phase composition, flow rate, and column temperature are optimized to achieve the best resolution between the enantiomers. A typical mobile phase for the chiral separation of amines on a polysaccharide-based CSP would consist of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol (B145695). rsc.org The addition of a small amount of an amine modifier, like diethylamine, can improve peak shape and resolution for basic compounds.

Due to the lack of publicly available, specific HPLC data for this compound, the following table presents typical conditions that would be applicable for its chiral separation, based on methods used for structurally related chiral amines.

ParameterTypical Conditions
Stationary Phase Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Expected Outcome Baseline separation of the (R)- and (S)-enantiomers with distinct retention times

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be employed for the analysis of more volatile reaction byproducts or for the analysis of the compound after derivatization to increase its volatility. nih.govwho.int

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. nih.gov

For a compound like this compound, electron ionization (EI) would likely lead to the cleavage of the bond between the naphthalene ring and the side chain, as well as fragmentation of the oxirane ring. The molecular ion peak may be observed, but key fragments would likely include the naphthalen-1-amine cation and fragments corresponding to the loss of the oxirane group.

The table below outlines a hypothetical GC-MS method for the analysis of this compound, assuming sufficient volatility or appropriate derivatization.

ParameterTypical Conditions
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 250 °C
Oven Program Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Expected Fragments Molecular ion, fragments corresponding to the naphthylmethyl cation and naphthalen-1-amine cation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and the absolute configuration of a chiral molecule like this compound. To perform this analysis, a single crystal of the compound of high quality is required. nih.gov

The process involves irradiating the crystal with a beam of X-rays and measuring the diffraction pattern produced. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

While a crystal structure for this compound is not available in the public domain, analysis of related naphthalen-1-amine derivatives provides insight into the expected structural features. For instance, the crystal structures of Schiff bases derived from naphthalen-1-amine have been reported. nih.govresearchgate.net These studies reveal the planarity of the naphthalene ring system and the geometry of the substituent at the 1-position.

The table below summarizes hypothetical crystallographic data for this compound, based on data from similar organic molecules.

ParameterExpected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar centrosymmetric group for a racemate, or a non-centrosymmetric group for a single enantiomer
Unit Cell Dimensions a ≈ 10-15 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-105°
Key Structural Features - Planar naphthalene ring system- Specific bond lengths and angles for the oxirane ring- Determination of the absolute configuration (R or S) if a single enantiomer is crystallized

Applications in Advanced Materials Science

Utilization as Monomers in Polymer Synthesis

The presence of a highly strained three-membered oxirane ring makes N-[(oxiran-2-yl)methyl]naphthalen-1-amine an ideal monomer for ring-opening polymerization. This reactivity is the foundation for its use in creating a diverse range of polymeric structures with tailored properties.

Homopolymerization and Copolymerization of Oxirane-Functionalized Monomers

This compound can undergo homopolymerization, where the oxirane rings react with one another to form a polyether backbone. This process can be initiated by either anionic or cationic initiators, leading to polymers with repeating naphthylamine side groups. The bulky naphthalene (B1677914) units along the polymer chain can significantly influence the material's properties, imparting increased rigidity, thermal stability, and a high refractive index.

Furthermore, this monomer can be effectively copolymerized with other oxirane-containing monomers, such as propylene (B89431) oxide or allyl glycidyl (B131873) ether. nih.gov This copolymerization allows for the precise tuning of the resulting polymer's characteristics. For instance, incorporating more flexible comonomers can modify the mechanical properties, while introducing monomers with different functional groups can alter the chemical reactivity and solubility of the final material. The reactivity ratios in such copolymerizations would determine the distribution of the monomer units along the polymer chain, leading to random, alternating, or block-like structures. nih.govrsc.org

Development of Functional Polymeric Materials

The polymers and copolymers derived from this compound are considered functional polymeric materials due to the inherent properties of the naphthylamine group. The naphthalene moiety is known for its fluorescence, which can be harnessed in the development of optical sensors or light-emitting materials. Additionally, the amine group present in the monomer unit offers a site for further chemical modification, allowing for the attachment of other functional molecules or the alteration of the polymer's surface properties. The resulting polymers, such as poly(1-naphthylamine), have been explored for their potential in electrochromic and optoelectronic applications. researchgate.netmdpi.com

Role in Cross-linking Reactions in Polymer Networks

The bifunctionality of this compound, possessing both a secondary amine and an epoxy group, makes it an effective cross-linking agent. nih.govnih.gov In polymer systems containing reactive groups such as carboxylic acids or other amines, the oxirane ring of this compound can react to form covalent bonds, creating a three-dimensional polymer network. Simultaneously, the amine group can react with other functional groups, such as isocyanates or other epoxides, further contributing to the network's density.

This cross-linking ability is particularly valuable in the formulation of thermosetting resins, such as epoxy systems. The incorporation of the naphthalene group into the cross-linked network can enhance the thermal stability, chemical resistance, and mechanical strength of the final material. mdpi.com

Integration into Dendritic and Hyperbranched Polymer Architectures

Dendritic and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. nih.govfu-berlin.de The AB-type functionality of this compound (where A is the amine group and B is the oxirane ring) makes it a suitable candidate for the synthesis of such complex architectures.

Surface Modification and Coating Applications

The amine functionality of this compound allows for its use in surface modification. researchgate.net Amine groups can react with various surface functionalities, such as carboxylic acids, esters, or isocyanates, to covalently attach the molecule to a substrate. This can be used to alter the surface properties of materials, for example, to improve adhesion, impart hydrophobicity, or introduce specific functionalities. The presence of the large, planar naphthalene group can also promote adhesion to surfaces through π-π stacking interactions, particularly on carbon-based materials or other aromatic surfaces.

In the context of coatings, polymers derived from or containing this compound can offer enhanced performance. The high refractive index of the naphthalene unit can be beneficial for optical coatings, while its inherent fluorescence could be utilized for sensor coatings that respond to environmental stimuli.

Development of Functional Resins and Adhesives

Glycidyl amine epoxy resins are a class of high-performance thermosets known for their excellent thermal and chemical resistance, as well as strong adhesion. westlakeepoxy.comgoogle.com this compound can be used as a key component in the formulation of such resins. Its reaction with other epoxy monomers and curing agents can lead to highly cross-linked networks with superior properties.

The naphthalene moiety can significantly enhance the thermal stability (high glass transition temperature) and mechanical strength of the cured resin. westlakeepoxy.com These properties are highly desirable in demanding applications such as aerospace composites and high-performance adhesives. The amine group in the molecule can also contribute to the curing process, potentially acting as a built-in accelerator or co-curing agent.

Mechanistic Biological Interactions in Vitro

Interaction with Biomolecules through Oxirane Reactivity

The biological activity of many epoxide-containing compounds is rooted in the chemical reactivity of the strained three-membered ether ring. researchgate.netenamine.net This ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a stable covalent bond. researchgate.netnih.gov This reactivity allows N-[(oxiran-2-yl)methyl]naphthalen-1-amine to function as an alkylating agent, permanently modifying the structure and function of key biological macromolecules.

Covalent Adduct Formation with Nucleophilic Centers in Proteins or Nucleic Acids

The electrophilic nature of the oxirane ring's carbon atoms makes them prime targets for attack by biological nucleophiles present in proteins and nucleic acids. This interaction results in the formation of covalent adducts, a mechanism central to the activity of many biologically active epoxides. mdpi.comresearchgate.net

In proteins , a variety of amino acid side chains can act as nucleophiles. The specific residues targeted depend on their accessibility and nucleophilicity within the protein's three-dimensional structure. Key nucleophilic centers include:

The imidazole (B134444) nitrogen of histidine.

The ε-amino group of lysine (B10760008).

The thiol group of cysteine.

The carboxylate groups of aspartate and glutamate.

In nucleic acids , the nucleophilic centers are the nitrogen and oxygen atoms on the purine (B94841) and pyrimidine (B1678525) bases. The N7 position of guanine (B1146940) is a particularly strong nucleophile and a frequent site of alkylation by epoxide-containing molecules. Other potential sites include the N3 of adenine (B156593) and the N3 of cytosine. The planar naphthalene (B1677914) moiety of this compound may facilitate this process by intercalating between the base pairs of DNA, thereby positioning the reactive oxirane ring in close proximity to these nucleophilic sites. nih.gov

Table 1: Potential Nucleophilic Targets for Covalent Adduct Formation
BiomoleculeNucleophilic CenterAmino Acid / BaseResulting Bond
ProteinImidazole RingHistidineC-N Bond
Proteinε-Amino GroupLysineC-N Bond
ProteinThiol GroupCysteineC-S Bond
ProteinCarboxylate GroupAspartate/GlutamateC-O Bond (Ester)
DNA/RNAN7 PositionGuanineC-N Bond
DNA/RNAN3 PositionAdenineC-N Bond

Enzyme Inhibition Studies (e.g., DNA gyrase, other relevant enzymes)

The formation of covalent adducts is a primary mechanism for the irreversible inhibition of enzymes. googleapis.com When this compound forms a covalent bond with an amino acid residue within the active site or an allosteric site of an enzyme, it can lead to a loss of catalytic function.

DNA Gyrase: This essential bacterial enzyme is a well-established target for antibacterial agents. nih.govmdpi.com It belongs to the topoisomerase family and introduces negative supercoils into DNA, a process critical for DNA replication and transcription. nih.gov DNA gyrase has an ATP-binding site on its GyrB subunit, which is a common target for inhibitors. nih.gov An epoxide-containing compound like this compound could irreversibly inhibit DNA gyrase by alkylating a nucleophilic amino acid residue (e.g., histidine, lysine, cysteine) located within this ATP-binding pocket or at another site critical for conformational changes or DNA binding. This covalent modification would block the enzyme's function, leading to bacterial cell death.

Other Relevant Enzymes: The principle of covalent inhibition can be extended to other enzymes that possess nucleophilic residues in functionally important regions. For instance, proteases (which often have a catalytic cysteine or serine) and kinases could be potential targets. The selectivity of the compound for a particular enzyme would be determined by factors such as the shape of the active site, the presence and accessibility of a suitable nucleophile, and the binding affinity of the naphthalene moiety. Soluble epoxide hydrolase (sEH) is another enzyme that could be a target, as it naturally processes epoxides, and inhibitors often mimic its substrates. nih.govnih.gov

Table 2: Potential Enzyme Targets and Inhibition Mechanism
Potential Enzyme TargetFunctionPlausible Inhibition Mechanism
DNA Gyrase (Bacterial)Relieves torsional strain in DNACovalent modification of a nucleophilic residue in the ATP-binding site of the GyrB subunit, preventing ATP hydrolysis.
Cysteine ProteasesProtein degradationAlkylation of the active site cysteine thiol, blocking its catalytic activity.
Protein KinasesSignal transductionCovalent attachment to a conserved lysine or cysteine in the ATP-binding pocket.
Soluble Epoxide Hydrolase (sEH)Metabolizes endogenous epoxidesIrreversible binding to the active site, acting as a mechanism-based inactivator.

Investigating Cellular Uptake Mechanisms in Model Systems

For an exogenous compound to interact with intracellular targets like DNA or cytosolic enzymes, it must first cross the cell membrane. The study of cellular uptake in model systems (e.g., bacterial or mammalian cell cultures) is crucial for understanding its biological activity. As a relatively small and lipophilic molecule, this compound has several potential routes of entry into a cell. nih.gov

The primary mechanisms for the uptake of small molecules include:

Passive Diffusion: Driven by the concentration gradient across the cell membrane. The lipophilic naphthalene ring would facilitate solubility in the lipid bilayer, which is a prerequisite for this mechanism. nih.gov

Facilitated Diffusion: Involves membrane-spanning protein channels or carriers but does not require energy.

Active Transport: Requires energy (e.g., ATP) to move the molecule against its concentration gradient, mediated by specific transporter proteins.

Endocytosis: The cell membrane engulfs the molecule to form an intracellular vesicle. While more common for larger molecules, mechanisms like clathrin-mediated or caveolae-mediated endocytosis can internalize smaller molecules as well. nih.govresearchgate.net

In vitro methods to investigate these mechanisms often involve incubating cells with the compound and measuring its intracellular concentration over time. acs.org To distinguish between uptake pathways, experiments can be conducted at low temperatures (4°C) to inhibit active transport and endocytosis, or by using specific chemical inhibitors of certain uptake pathways (e.g., clathrin or caveolin inhibitors). acs.orgtib.eu Advanced techniques like flow cytometry or fluorescence microscopy, using a fluorescently labeled version of the compound, can provide quantitative uptake data and information on subcellular localization. youtube.comnih.govspringernature.com

Table 3: Cellular Uptake Mechanisms for Small Molecules
MechanismDescriptionEnergy RequirementRelevance for this compound
Passive DiffusionMovement across the lipid bilayer down a concentration gradient.NoHighly probable due to the lipophilic naphthalene moiety.
Facilitated DiffusionMovement through membrane proteins down a concentration gradient.NoPossible if a suitable carrier protein exists.
Active TransportMovement through membrane proteins against a concentration gradient.Yes (ATP)Less likely unless it is a substrate for a specific transporter.
EndocytosisInternalization via membrane vesicles (e.g., clathrin-mediated).Yes (GTP/ATP)Possible, but generally a minor pathway for small molecules.

Structure-Activity Relationship Studies (SAR) for Mechanistic Insights in Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound's potency and selectivity. nih.govosti.govnih.gov For this compound, SAR studies would involve synthesizing a series of analogs with systematic modifications to its three main structural components: the naphthalene ring, the amine linker, and the oxirane ring.

The Naphthalene Ring: Modifications to this group can profoundly affect biological activity by altering properties like lipophilicity, steric bulk, and electronic interactions. Introducing substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the rings can impact binding affinity to target enzymes or DNA. researchgate.netmdpi.com For example, increasing lipophilicity might enhance membrane permeability but could also increase non-specific binding. acs.org

The Amine Linker: The nature of the amine (primary, secondary) and the length of the methyl linker can influence the molecule's flexibility and its ability to form hydrogen bonds, which may be critical for proper orientation within a target's binding site.

The Oxirane Ring: While essential for the covalent mechanism, its reactivity could be modulated. Introducing substituents on the oxirane ring itself could alter its electrophilicity and steric hindrance, potentially tuning its reactivity towards nucleophiles and improving selectivity for the intended biological target over off-target molecules. nih.gov

By correlating these structural changes with in vitro activity (e.g., IC50 values against a target enzyme), researchers can build a model of the pharmacophore—the essential features required for activity.

Table 4: Illustrative Structure-Activity Relationship (SAR) Data for Hypothetical Derivatives
CompoundModification (Relative to Parent)Hypothesized EffectHypothetical DNA Gyrase IC50 (nM)
Parent CompoundN/A (this compound)Baseline activity.150
Derivative AAddition of a chloro group to the naphthalene ring.Increases lipophilicity and potential for halogen bonding.85
Derivative BAddition of a methoxy (B1213986) group to the naphthalene ring.Increases polarity, may alter binding interactions.320
Derivative CReplacement of naphthalene with a smaller phenyl ring.Reduces lipophilicity and van der Waals interactions.950
Derivative DReplacement of primary amine with a secondary (N-methyl) amine.Alters H-bonding capacity and steric profile.210

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. nih.gov Future research should prioritize greener routes for the synthesis of N-[(oxiran-2-yl)methyl]naphthalen-1-amine and its precursors, moving away from conventional methods that may involve hazardous reagents or produce significant waste.

Key areas of exploration include:

Biocatalysis : The use of enzymes, such as lipases or epoxide hydrolases, offers a highly selective and environmentally friendly alternative to chemical catalysis for epoxide synthesis and ring-opening reactions. mdpi.commdpi.comnih.gov Research into enzymatic pathways could lead to milder reaction conditions and improved enantioselectivity. mdpi.comnih.gov Lipase-catalyzed preparation of related β-amino alcohols has been shown to be efficient, providing a promising avenue for sustainable synthesis. mdpi.comresearchgate.net

Flow Chemistry : Continuous-flow reactors, when combined with biocatalysis or other efficient catalytic systems, can enhance reaction efficiency, reduce reaction times, and improve safety and scalability. mdpi.comlsbu.ac.uk This technology allows for precise control over reaction parameters, leading to higher yields and purity. mdpi.com

Green Oxidants : The epoxidation step in the synthesis is a critical target for green innovation. Replacing traditional peracids with greener oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen, in conjunction with effective catalysts, would significantly reduce hazardous byproducts. mdpi.comorganic-chemistry.org Water is often the only byproduct when using H₂O₂, making it an eco-friendly choice. mdpi.comorganic-chemistry.org

Mechanochemistry : Solid-state synthesis through mechanochemical methods, such as ball milling, can reduce or eliminate the need for solvents, leading to a cleaner synthetic process. researchgate.net This approach has shown promise for epoxide reactions and represents a novel direction for synthesizing the target compound. researchgate.netduke.edu

Advanced Catalytic Approaches for Selective Transformations

The oxirane ring of this compound is the primary site of its reactivity. Developing advanced catalytic systems to control the regioselective and stereoselective outcomes of its transformations is crucial for unlocking its full potential as a synthetic intermediate.

Future research directions should include:

Lewis Acid and Metal-Based Catalysis : Investigating a broader range of catalysts, including Lewis acids, metal-organic frameworks, and salts of metals like bismuth or tin, can afford greater control over the ring-opening reaction with various nucleophiles. mdpi.comgrowingscience.com Recent studies have shown that catalysts like sulfated tin oxide can efficiently promote the ring-opening of epoxides under solvent-free conditions. growingscience.com Similarly, bismuth and silver have demonstrated catalytic activity in certain epoxy systems. mdpi.com

Enzyme-Catalyzed Transformations : Beyond synthesis, enzymes can be used for highly selective downstream transformations. For instance, epoxide hydrolases can facilitate enantioselective hydrolysis, while haloalcohol dehalogenases can catalyze ring-opening with alternative nucleophiles. nih.gov

Photocatalysis : Exploring light-mediated catalytic reactions could open new pathways for transforming the molecule under exceptionally mild conditions, potentially enabling novel chemical modifications that are not accessible through thermal methods.

Heterogeneous Catalysis : The development of solid-supported catalysts, such as polymer-supported molybdenum complexes, offers significant advantages in terms of catalyst recovery and reusability, contributing to more sustainable and cost-effective processes. lsbu.ac.ukrsc.org

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for building molecular complexity in a single, efficient step. researchgate.net Incorporating this compound or its derivatives into MCRs could rapidly generate libraries of novel, highly functionalized compounds.

Unexplored avenues in this area are:

Passerini and Ugi Reactions : These are among the most well-known and versatile MCRs. nih.govresearchgate.netyoutube.com While the epoxide itself is not a direct component, its ring-opened product (a β-amino alcohol) could serve as the alcohol or amine component in Passerini or Ugi reactions, respectively. researchgate.netresearchgate.net This two-step, one-pot strategy would allow the naphthalene-amine scaffold to be integrated into diverse peptide-like structures. nih.gov

Novel Heterocycle Synthesis : The reactive nature of the epoxide and the amine functionality makes this molecule a prime candidate for MCRs designed to synthesize complex heterocyclic systems, which are prevalent in medicinal chemistry.

Click Chemistry : The amine-epoxy reaction itself can be considered a "click" reaction, characterized by high efficiency and the absence of byproducts. nih.gov This principle can be extended by designing MCRs where the epoxide ring-opening is the key step that triggers subsequent bond-forming events.

Development of Smart Materials Based on its Unique Reactivity

The combination of the rigid, fluorescent naphthalene (B1677914) group and the polymerizable epoxide group makes this compound an excellent candidate for creating advanced "smart" materials. rsc.org

Promising future applications include:

Stimuli-Responsive Polymers : Polymers and hydrogels that change their physical or chemical properties in response to external stimuli like temperature, pH, or light have numerous applications. rsc.orgnih.govmdpi.com The target molecule could be used as a monomer or cross-linker to create epoxy networks that respond to specific triggers. nih.govresearchgate.net For example, incorporating it into a polymer matrix could impart thermal or chemical sensing capabilities. nih.gov

Self-Healing Materials : Epoxy resins are foundational to many self-healing systems. nih.gov this compound can be integrated into epoxy networks where the epoxide's ring-opening reaction is central to the healing mechanism. mdpi.comrsc.orgscirp.org Research could focus on creating intrinsically self-healing materials where reversible bonds are part of the polymer backbone, or extrinsic systems where the molecule is part of a healing agent encapsulated within the material. mdpi.comrsc.org

Fluorescent Sensors : The naphthalene moiety is a well-known fluorophore. rsc.orgresearchgate.netnih.gov By functionalizing the molecule, it could be developed into a selective fluorescent sensor for detecting metal ions, pH changes, or other analytes. nih.govmdpi.com The reaction of the epoxide ring with a specific analyte could trigger a change in the fluorescence emission of the naphthalene core, providing a clear signal. rsc.orgmdpi.com

Deeper Computational Insights into Complex Biological Interactions

While the primary applications appear to be in materials science, the structural motifs within this compound are also found in biologically active molecules. Computational chemistry offers a powerful, predictive tool to explore these possibilities without extensive laboratory synthesis.

Future computational studies could focus on:

Molecular Docking : Screening libraries of virtual compounds derived from the target molecule against known biological targets (e.g., enzymes, receptors) to identify potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) : Developing models that correlate the structural features of derivatives with their predicted biological activity, guiding the synthesis of more potent and selective compounds.

Density Functional Theory (DFT) : Calculating the electronic structure of the molecule to understand its reactivity, predict reaction mechanisms, and analyze its spectroscopic properties. This can help rationalize reaction outcomes and guide the design of new catalysts for its selective transformation.

Investigation of Spectroscopic Signatures for Real-time Reaction Monitoring

Efficiently monitoring chemical reactions in real-time is crucial for process optimization, quality control, and understanding reaction kinetics. Vibrational spectroscopy techniques are particularly well-suited for this purpose. mdpi.com

Future research should aim to:

Establish Spectroscopic Profiles : Systematically characterize the infrared (IR) and Raman spectra of this compound. The key focus would be on identifying and assigning the characteristic vibrational modes of the epoxide ring. edpsciences.orgnaun.org

Develop In-situ Monitoring Protocols : Utilize techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy for the in-situ monitoring of reactions involving the consumption of the epoxide ring. researchgate.netacs.org The decrease in intensity of the epoxide peaks provides a direct measure of the reaction's progress. edpsciences.orgspectroscopyonline.comoceanoptics.com This approach is widely used for monitoring the curing of commercial epoxy resins and can be adapted here. spectroscopyonline.comspectroscopyonline.com

Kinetic Analysis : By tracking the concentration of the epoxide over time, detailed kinetic models of its reactions can be developed, leading to a deeper understanding of the reaction mechanisms and allowing for precise process control. edpsciences.org

The following table details the characteristic vibrational frequencies of the epoxide group that are crucial for real-time reaction monitoring.

Spectroscopic TechniqueWavenumber (cm⁻¹)Vibrational AssignmentSignificance for Monitoring
Raman Spectroscopy~1254 - 1275Symmetric ring "breathing" modeAn intense, characteristic peak whose disappearance indicates epoxide consumption. spectroscopyonline.comoceanoptics.comspectroscopyonline.com
Infrared (IR) Spectroscopy~1261Symmetric ring "breathing" vibrationA useful peak for tracking the ring-opening reaction. spectroscopyonline.com
Infrared (IR) Spectroscopy~904 - 921Asymmetric C-O-C stretch / Ring deformationA strong peak in the IR spectrum that diminishes as the reaction proceeds. oceanoptics.comspectroscopyonline.com
Infrared (IR) Spectroscopy~831Symmetric C-O-C stretchAnother intense and characteristic peak for monitoring epoxide conversion. spectroscopyonline.com

Q & A

Q. What are the established synthetic routes for N-[(oxiran-2-yl)methyl]naphthalen-1-amine, and how are reaction conditions optimized?

The synthesis typically involves alkylation of naphthalen-1-amine with epichlorohydrin or its derivatives. Key steps include nucleophilic substitution at the oxirane (epoxide) ring, requiring controlled pH (basic conditions) and polar aprotic solvents like dimethylformamide (DMF). Reaction optimization focuses on temperature (80–110°C), stoichiometry of the epoxide precursor, and catalysts (e.g., K₂CO₃) to enhance yield . Purification often employs column chromatography or recrystallization.

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Resonances at δ ~2.5–3.5 ppm (oxirane protons) and δ ~4.0–4.5 ppm (methylene bridge) are diagnostic. Aromatic protons from the naphthalene ring appear at δ ~6.8–8.5 ppm .
  • X-ray crystallography : Resolves stereochemistry and bond angles. For example, the oxirane ring’s C–O–C angle (~60°) and naphthalene planarity are validated .
  • FT-IR : Peaks at ~3050 cm⁻¹ (C–H aromatic) and ~1250 cm⁻¹ (epoxide C–O stretching) .

Advanced Research Questions

Q. What strategies address contradictions between computational predictions and experimental data for this compound’s reactivity?

Discrepancies often arise in epoxide ring-opening reactions. For example, DFT calculations may predict nucleophilic attack at the less hindered oxirane carbon, but steric effects from the naphthalene group can redirect reactivity. Mitigation strategies include:

  • Solvent polarity adjustments : Polar solvents stabilize transition states differently than gas-phase computations .
  • Kinetic vs. thermodynamic control : Experimental conditions (e.g., temperature, catalyst) may favor unexpected pathways. Multi-scale modeling (QM/MM) improves alignment with empirical data .

Q. How can the epoxide moiety be functionalized for applications in drug discovery or polymer chemistry?

The oxirane ring undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols) under acidic or basic conditions:

  • Amine nucleophiles : Yield β-amino alcohols, useful as intermediates for bioactive molecules. Catalytic Lewis acids (e.g., ZnCl₂) enhance regioselectivity .
  • Thiol-ene reactions : Generate sulfhydryl adducts for polymer crosslinking. Photoinitiated thiol-epoxy click chemistry enables rapid polymerization .
  • Enzymatic catalysis : Lipases or epoxide hydrolases achieve enantioselective transformations, critical for chiral drug synthesis .

Q. What computational methods are used to predict the compound’s spectroscopic signatures and stability?

  • TD-DFT (Time-Dependent Density Functional Theory) : Simulates UV-Vis spectra by modeling electronic transitions. Matches experimental λmax values (e.g., ~270 nm for naphthalene π→π*) .
  • Molecular dynamics (MD) : Assesses conformational stability in solution, identifying aggregation-prone regions .
  • NMR chemical shift prediction : Tools like ACD/Labs or Gaussian-based calculations validate experimental δ values, correcting for solvent effects .

Methodological Considerations

Q. How are crystallization conditions optimized for X-ray analysis of derivatives?

  • Solvent screening : High-polarity solvents (e.g., DMSO, ethanol) promote slow evaporation and single-crystal growth .
  • Temperature gradients : Gradual cooling from 50°C to 4°C reduces lattice defects.
  • Additives : Small quantities of hexane or ethyl acetate induce supersaturation without disrupting crystal packing .

Q. What experimental designs mitigate side reactions during functionalization of the naphthalene ring?

  • Protecting groups : Temporarily block reactive sites (e.g., NH₂) during electrophilic substitution .
  • Directed ortho-metalation : Use directing groups (e.g., –CONHR) with Pd catalysts for regioselective C–H activation .
  • Microwave-assisted synthesis : Reduces reaction time, minimizing decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.